Cas no 1806998-93-5 (2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2BrF5N2O2/c8-5-3(15(16)17)1-2(7(11,12)13)4(14-5)6(9)10/h1,6H
- InChIKey: CCCPLONVOKOFFD-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(F)(F)F)C(C(F)F)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 58.7
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058107-1g |
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |
1806998-93-5 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029058107-500mg |
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |
1806998-93-5 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
Alichem | A029058107-250mg |
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |
1806998-93-5 | 97% | 250mg |
$960.00 | 2022-03-31 |
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1806998-93-5)
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1806998-93-5) is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique combination of bromine, difluoromethyl, nitro, and trifluoromethyl substituents, which endow it with a diverse range of chemical and biological properties. This introduction aims to provide a comprehensive overview of the structure, synthesis, applications, and recent research developments related to this compound.
Structure and Properties
The molecular structure of 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1806998-93-5) is depicted as follows:
The presence of the bromine atom at the 2-position, the difluoromethyl group at the 6-position, the nitro group at the 3-position, and the trifluoromethyl group at the 5-position imparts several key properties to this compound. The bromine atom can serve as a versatile handle for further functionalization through various substitution reactions. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the nitro group can be reduced to an amino group under appropriate conditions. The trifluoromethyl group provides additional lipophilicity and can influence the electronic properties of the pyridine ring.
Synthesis
The synthesis of 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine has been reported in several studies. One common approach involves the sequential functionalization of a pyridine scaffold. For instance, a typical synthetic route might start with a commercially available pyridine derivative, which is first brominated at the 2-position using a suitable brominating agent such as N-bromosuccinimide (NBS). The resulting bromopyridine can then be subjected to a difluoromethylation reaction using a reagent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Subsequent nitration at the 3-position using concentrated nitric acid or another nitrating agent completes the synthesis. Finally, the trifluoromethylation step can be achieved using triflic anhydride or another appropriate reagent.
Applications in Medicinal Chemistry
2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine has found applications in various areas of medicinal chemistry due to its unique structural features. One notable application is in the development of novel therapeutic agents for cancer treatment. The presence of multiple functional groups allows for fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. For example, recent studies have explored the use of this compound as a scaffold for designing inhibitors of specific kinases involved in cancer cell proliferation and survival.
In addition to cancer research, this compound has also been investigated for its potential as an antiviral agent. The combination of bromine, difluoromethyl, nitro, and trifluoromethyl substituents can influence viral replication mechanisms and may offer new avenues for combating viral infections. Research in this area is still in its early stages but shows promising results.
Biological Activity and Mechanism of Action
The biological activity of 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine has been studied in various cellular and biochemical assays. One key finding is its ability to inhibit specific enzymes involved in signal transduction pathways that are dysregulated in cancer cells. For instance, it has been shown to inhibit certain kinases such as Aurora A kinase and Polo-like kinase 1 (PLK1), which are critical for cell cycle progression and mitosis.
The mechanism by which this compound exerts its inhibitory effects is not yet fully understood but is thought to involve interactions with specific amino acid residues within the active sites of target enzymes. Computational studies have suggested that the bromine atom may play a crucial role in forming hydrophobic interactions with hydrophobic pockets within these enzymes, while the difluoromethyl and trifluoromethyl groups contribute to stabilizing these interactions through favorable electronic effects.
Recent Research Developments
The field of chemical biology has seen significant advancements in recent years, particularly in the development of new tools for studying protein function and interactions. One notable study published in *Journal of Medicinal Chemistry* reported on the use of 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine as a probe for investigating protein-protein interactions involved in cellular signaling pathways. The researchers used this compound to identify novel binding partners for specific kinases and gain insights into their roles in disease processes.
Another recent study published in *Organic Letters* described an innovative synthetic strategy for preparing derivatives of this compound with enhanced biological activity. The researchers introduced additional functional groups such as amino acids or peptides to improve cell permeability and target specificity. These modified derivatives showed improved potency against cancer cell lines compared to their parent compounds.
Conclusion
In conclusion, 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1806998-93-5) is a versatile compound with significant potential in medicinal chemistry and chemical biology research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases such as cancer and viral infections. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in advancing our understanding of complex biological processes.
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